molecular formula C15H23FN2 B1420352 2-{[Cyclohexyl(ethyl)amino]methyl}-4-fluoroaniline CAS No. 1154634-37-3

2-{[Cyclohexyl(ethyl)amino]methyl}-4-fluoroaniline

Cat. No. B1420352
M. Wt: 250.35 g/mol
InChI Key: KWJLMSPSLQOWJC-UHFFFAOYSA-N
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Description

“2-{[Cyclohexyl(ethyl)amino]methyl}-4-fluoroaniline” is a chemical compound with the molecular formula C15H23FN2 . It has an average mass of 250.355 Da and a monoisotopic mass of 250.184525 Da . This compound is listed under CAS No. 1154634-37-3 .


Molecular Structure Analysis

The molecular structure of “2-{[Cyclohexyl(ethyl)amino]methyl}-4-fluoroaniline” consists of a cyclohexyl group, an ethyl group, an amino group, a methyl group, and a fluorine atom attached to an aniline group . For a detailed 3D structure, please refer to chemical databases or software that can generate 3D structures from molecular formulas .

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis of New Racemic α,α-Diaminocarboxylic Ester Derivatives : Research involving 2-{[Cyclohexyl(ethyl)amino]methyl}-4-fluoroaniline includes the synthesis of new racemic methyl or ethyl α-aminoglycinate derivatives. N-alkylation of amines, including cyclohexylamine, with methyl or ethyl α-azidoglycinate is part of this process (El Houssine et al., 2010).

  • Crystal and Molecular Structure Analysis : The study of crystal and molecular structures, like the one involving 9-ethyl-2-aminopurine and 1-methyl-5-fluorouracil, which forms a complex in the solid state, can be related to the research on 2-{[Cyclohexyl(ethyl)amino]methyl}-4-fluoroaniline. This type of research delves into the intricate details of molecular interactions and bonding configurations (Sobell, 1966; Mazza, Sobell, & Kartha, 1969).

  • Synthesis of Bioactive Compounds : The compound has applications in the synthesis of bioactive molecules. For instance, the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, a key intermediate in several biologically active compounds, involves processes that could be similar to those used for synthesizing 2-{[Cyclohexyl(ethyl)amino]methyl}-4-fluoroaniline (Zhao, Guo, Lan, & Xu, 2017).

  • Inhibition of Ornithine Decarboxylase : Studies on compounds like (E)-2-(fluoromethyl)dehydroornithine and its esters, which inhibit ornithine decarboxylase, can offer insights into the potential biochemical pathways and effects of 2-{[Cyclohexyl(ethyl)amino]methyl}-4-fluoroaniline (Mamont, Danzin, Kolb, Gerhart, Bey, & Sjoerdsma, 1986).

Applications in Drug Synthesis and Biological Studies

  • Synthesis of Anticonvulsant Enaminones : The compound may find relevance in the synthesis of anticonvulsant enaminones, which have significant applications in medical science. Research on the crystal structures of various anticonvulsant enaminones can be associated with the study of 2-{[Cyclohexyl(ethyl)amino]methyl}-4-fluoroaniline (Kubicki, Bassyouni, & Codding, 2000).

  • Development of Antibacterial Agents : The synthesis of compounds like pyridonecarboxylic acids and their analogs, noted for their antibacterial activity, is another area where 2-{[Cyclohexyl(ethyl)amino]methyl}-4-fluoroaniline could be relevant. Such studies contribute to the development of new antibacterial agents (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

  • Antinociceptive Activities Evaluation : The evaluation of antinociceptive activities of various compounds, like enaminone compounds in mice, provides a framework for understanding the potential physiological effects of related compounds including 2-{[Cyclohexyl(ethyl)amino]methyl}-4-fluoroaniline (Masocha, Kombian, & Edafiogho, 2016).

Safety And Hazards

The safety and hazards associated with “2-{[Cyclohexyl(ethyl)amino]methyl}-4-fluoroaniline” are not specified in the sources I found. For safety information, it’s recommended to refer to material safety data sheets (MSDS) provided by the chemical suppliers or regulatory bodies .

properties

IUPAC Name

2-[[cyclohexyl(ethyl)amino]methyl]-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2/c1-2-18(14-6-4-3-5-7-14)11-12-10-13(16)8-9-15(12)17/h8-10,14H,2-7,11,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJLMSPSLQOWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=CC(=C1)F)N)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[Cyclohexyl(ethyl)amino]methyl}-4-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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